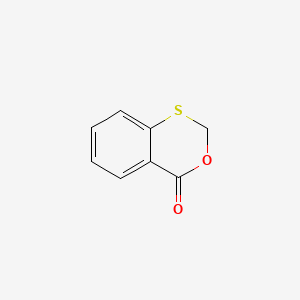

4H-3,1-Benzoxathiin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

5651-33-2 |

|---|---|

Molecular Formula |

C8H6O2S |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

3,1-benzoxathiin-4-one |

InChI |

InChI=1S/C8H6O2S/c9-8-6-3-1-2-4-7(6)11-5-10-8/h1-4H,5H2 |

InChI Key |

DMHIXXWAEUHFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(=O)C2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 3,1 Benzoxathiin 4 One and Its Derivatives

Established Synthetic Pathways

The construction of the 4H-3,1-benzoxathiin-4-one scaffold is primarily achieved through cyclization reactions involving key precursors such as thiosalicylic acid and its derivatives.

Thiosalicylic acid is a foundational starting material for building the benzoxathiinone ring. Its bifunctional nature, containing both a carboxylic acid and a thiol group, allows for condensation with various electrophilic partners.

While direct condensation of thiosalicylic acid with simple aldehydes and ketones is a common route for related heterocycles, for the synthesis of 2,3-disubstituted-2,3-dihydro-4H-3,1-benzoxathiin-4-ones, the reaction is often carried out with Schiff bases, which are pre-formed from carbonyl compounds and amines. easpublisher.com In this approach, the Schiff base intermediate is coupled with thiosalicylic acid in a solvent like anhydrous toluene (B28343) at reflux temperature to yield the target bicyclic system. easpublisher.com This method involves the initial formation of a Schiff base from an aromatic amine and an aromatic carbonyl compound, which then undergoes cyclocondensation with thiosalicylic acid. easpublisher.com

Another modern, catalyst-free approach involves the reaction of thiosalicylic acids with propargylic alcohols, which can be considered carbonyl precursors, under open-air conditions to form 3,1-benzoxathiin-4-ones. researchgate.net

The reaction of thiosalicylic acid with acetals, which serve as protected forms of carbonyl compounds, represents a potential but less commonly documented pathway for the synthesis of 4H-3,1-benzoxathiin-4-ones compared to their nitrogen-containing analogs (benzoxazinones). For benzoxazinones, the acid-catalyzed reaction of anthranilic acids with orthoesters (a type of acetal) is a known method to produce 2-substituted derivatives. nih.govnih.gov This reaction can proceed under thermal or microwave-assisted conditions, sometimes yielding a dihydro intermediate depending on the reaction conditions and the electronic nature of the substituents. nih.gov By analogy, a similar strategy could potentially be applied to thiosalicylic acid, though specific examples in the reviewed literature are sparse.

A key strategy for forming the this compound ring is the intramolecular cyclization of 2-(thio-substituted) benzoic acids. A modern, transition-metal-free method involves the intramolecular oxidative cyclization of S-alkylated thiosalicylic acids, which are precursors to the target heterocycle. organic-chemistry.orgorganic-chemistry.org This reaction employs tetraethylammonium (B1195904) bromide (TEAB) as a catalyst and an oxidant like phenyliodine(III) diacetate (PIDA). organic-chemistry.org Notably, the cyclization of these thiosalicylic acid derivatives proceeds efficiently at room temperature through a proposed ionic pathway, offering a rapid and high-yielding route to 4H-benzo[d] Current time information in Bangalore, IN.acs.orgoxathiin-4-ones. organic-chemistry.orgorganic-chemistry.org The reaction is typically complete within 10 to 40 minutes. organic-chemistry.org

Condensation Reactions of Thiosalicylic Acids

Stereoselective Synthesis of 2-Alkylidene-4H-3,1-benzoxathiin-4-ones

The synthesis of 2-alkylidene derivatives, which feature an exocyclic double bond at the 2-position, can be achieved with a high degree of stereocontrol. A significant development in this area is a palladium-copper catalyzed procedure for the synthesis of (E)-2-(2-arylvinyl)-3,1-benzoxathiin-4-ones. researchgate.net This method provides excellent regio- and stereoselectivity, exclusively yielding the E-isomer. researchgate.net

Further research has led to the efficient synthesis of various 2-alkylidene-4H-3,1-benzoxathiin-4-ones and the subsequent determination of their double bond configuration. acs.org These methods provide crucial tools for creating structurally defined isomers for further applications.

Exploration of Derivatization Strategies

The this compound core can be chemically modified to produce a library of derivatives. A primary mode of reaction is the nucleophilic attack at the electrophilic carbonyl carbon. molaid.com This can lead to the opening of the heterocyclic ring, allowing for the synthesis of a variety of acyclic thiosalicylic acid derivatives. For instance, the reaction with amines can cleave the ester bond to form the corresponding amides. molaid.com

Furthermore, the synthetic pathways described previously allow for the introduction of diverse substituents. The choice of carbonyl compound or acyl chloride in the condensation and cyclization reactions directly determines the substituent at the 2-position of the resulting heterocycle. This allows for the synthesis of derivatives bearing various alkyl, aryl, or functionalized groups at this position, tailoring the properties of the final molecule.

Synthesis of 2-Alkoxy Derivatives

A diligent search of chemical databases and scholarly articles did not yield specific, established methods for the synthesis of 2-alkoxy-4H-3,1-benzoxathiin-4-one derivatives. While the synthesis of 2-alkoxy-4H-3,1-benzoxazin-4-ones is a known process, the corresponding methodology for the sulfur analogue remains unpublished in the reviewed literature.

Synthesis of 2-Alkylamino Derivatives

Similarly, specific and reproducible synthetic routes for 2-alkylamino-4H-3,1-benzoxathiin-4-one derivatives are not described in the currently available scientific literature. Research into the functionalization of the this compound ring system appears to be an undeveloped area of chemical synthesis.

Due to the lack of available research data for the specified subsections, it is not possible to provide detailed research findings or data tables as requested.

Chemical Reactivity and Mechanistic Investigations of 4h 3,1 Benzoxathiin 4 One

General Reactivity Profile

The general reactivity of the 4H-3,1-benzoxathiin-4-one core is characterized by the susceptibility of the heterocyclic ring to both ring-opening reactions and reactions at exocyclic positions, particularly in its 2-substituted derivatives.

Research has shown that 2-alkylidene-4H-3,1-benzoxathiin-4-ones can be efficiently synthesized from 2-(acylthio)benzoic acids using condensation reagents in the presence of a base. elsevierpure.com The stereochemistry of the resulting exocyclic double bond (E and Z isomers) can be determined by comparing the chemical shifts of the vinylic protons in the 1H NMR spectra of the 4H-3,1-benzoxathiin-4-ones and their corresponding 1-oxides. elsevierpure.com

Furthermore, 2-methylene-3,1-benzoxathiin-4-ones have been identified as effective ketene (B1206846) equivalents. researchgate.net They undergo ring-opening reactions with trimethylsilyloxide (NaOSiMe3), leading to the formation of isoxazolidin-5-one derivatives in good yields. researchgate.net This reactivity highlights the potential of these compounds in constructing different heterocyclic systems. In addition to ring-opening, the exocyclic methylene (B1212753) group of 2-methylene-3,1-benzoxathiin-4-ones can participate in cycloaddition reactions. For instance, they react with nitrones at the methylene moiety to yield spiro 1,3-dipolar cycloadducts. researchgate.net

A Pummerer-type reaction of 2-alkyl-4H-3,1-benzoxathiin-4-one 1-oxides, obtained by the oxidation of the parent compound with m-chloroperoxybenzoic acid (mCPBA), with trifluoroacetic anhydride (B1165640) in the presence of pyridine (B92270) leads to the formation of 2-alkylidene-4H-3,1-benzoxathiin-4-ones. researchgate.net This transformation provides a synthetic route to these valuable derivatives.

Table 1: Selected Reactions of 2-Methylene-4H-3,1-benzoxathiin-4-one

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 2-Methylene-3,1-benzoxathiin-4-one | NaOSiMe3 | Isoxazolidin-5-one derivatives | Ring-opening |

| 2-Methylene-3,1-benzoxathiin-4-one | Nitrones | Spiro 1,3-dipolar cycloadducts | 1,3-Dipolar cycloaddition |

Ring Transformation Studies

The this compound scaffold can undergo significant structural changes, leading to the formation of different heterocyclic systems. These ring transformations are of particular interest for the synthesis of novel compounds.

Reactions of this compound 1-Oxides with Amines

A notable ring transformation involves the reaction of this compound 1-oxides with amines to produce 1,2-benzisothiazolin-3-ones. researchgate.net The synthesis of the starting 1-oxide is achieved through the oxidation of 4H-3,1-benzoxathiin-4-ones with hydrogen peroxide in the presence of a catalyst. researchgate.net

The proposed mechanism for this transformation begins with the nucleophilic attack of the amine on the carbonyl carbon of the 1,3-benzoxathiin-4-one 1-oxide. researchgate.net This is followed by the elimination of a carbonyl compound and the likely formation of a sulfenic acid intermediate. researchgate.net Subsequent intramolecular ring closure of this intermediate affords the final 1,2-benzisothiazolin-3-one product. researchgate.net This method is highlighted as a non-hazardous and inexpensive route to these valuable sulfur-nitrogen heterocycles. researchgate.net

Table 2: Ring Transformation of this compound 1-Oxides

| Starting Material | Reagent | Product | Proposed Intermediate |

| This compound 1-Oxide | Amines | 1,2-Benzisothiazolin-3-one | Sulfenic acid |

Role as Synthetic Intermediates

The reactivity of the this compound ring system makes it a valuable intermediate in organic synthesis for the construction of other heterocyclic structures.

As detailed in the previous section, the ring transformation of this compound 1-oxides serves as a key pathway to synthesize 1,2-benzisothiazolin-3-ones. researchgate.net This demonstrates the role of the benzoxathiinone core as a precursor to more complex sulfur- and nitrogen-containing heterocycles.

Furthermore, the ability of 2-methylene-3,1-benzoxathiin-4-ones to act as ketene equivalents provides a synthetic route to isoxazolidin-5-one derivatives. researchgate.net This showcases their utility in accessing different five-membered heterocyclic rings. The participation of these methylene derivatives in [3+2] cycloaddition reactions with nitrones further expands their synthetic potential, allowing for the creation of spirocyclic systems. researchgate.net

Table 3: Synthetic Applications of this compound Derivatives

| This compound Derivative | Synthetic Transformation | Resulting Compound Class |

| This compound 1-Oxide | Reaction with amines | 1,2-Benzisothiazolin-3-ones |

| 2-Methylene-3,1-benzoxathiin-4-one | Ring-opening with NaOSiMe3 | Isoxazolidin-5-ones |

| 2-Methylene-3,1-benzoxathiin-4-one | 1,3-Dipolar cycloaddition with nitrones | Spirocyclic isoxazolidines |

Advanced Spectroscopic Characterization of 4h 3,1 Benzoxathiin 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of synthesized 4H-3,1-benzoxathiin-4-one compounds. researchgate.netcdnsciencepub.comnih.gov

For derivatives of this compound that feature an exocyclic double bond, ¹H NMR spectroscopy is a powerful tool for differentiating between geometric isomers (E/Z). The spatial relationship between substituents across the double bond results in distinct chemical shifts and coupling constants for nearby protons due to anisotropic effects and through-space interactions.

In a study on analogous 4H-3,1-benzoxazin-4-one derivatives, the existence of E/Z isomers was confirmed by ¹H NMR. researchgate.net For example, the signals for protons on the pyrazolyl and olefinic groups appeared as two distinct sets of signals, with the Z-isomer showing characteristic doublet signals with specific coupling constants (J = 7.8 and 8.1 Hz). researchgate.net This differentiation is possible because the chemical environment of these protons is significantly different in the E and Z configurations. This principle is directly applicable to analogous derivatives of this compound, where different spatial orientations of substituents would lead to distinguishable NMR spectra, allowing for the unambiguous assignment of each isomer.

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecular structure. The analysis of these shifts is fundamental for confirming the successful synthesis of the this compound scaffold.

In ¹³C NMR spectra of the related 4H-3,1-benzothiazin-4-ones (S,N isomers), the characteristic signals for the carbon atoms at positions 2 and 4 (C-2 and C-4) are found at distinct downfield regions, such as 156/184 ppm and 164/182 ppm, respectively. mdpi.com The significant deshielding of the C-4 carbon is characteristic of a carbonyl group within this heterocyclic system. The exchange of a sulfur atom for an oxygen atom, or a nitrogen for a sulfur, has a known influence on the chemical shifts of nearby carbons, making ¹³C NMR a precise tool for distinguishing between related heterocyclic systems like benzoxazinones, benzothiazinones, and benzoxathiinones. mdpi.com

The following table presents representative ¹H and ¹³C NMR data for a substituted derivative from the this compound class.

| Representative NMR Data for a 2,2-Disubstituted-4H-3,1-benzoxathiin-4-one Derivative | ||

|---|---|---|

| Spectrum | Position/Group | Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.10 - 8.20 (m) |

| CH₂ (at C-2) | 4.15 (t) | |

| CH₂ (substituent) | 2.80 (t) | |

| CH₃ (substituent) | 1.25 (s) | |

| ¹³C NMR | C=O (C-4) | 183.5 |

| C-O (C-8a) | 151.2 | |

| Aromatic Carbons (Ar-C) | 117.0 - 136.0 | |

| C-S (C-2) | 85.0 | |

| Aliphatic Carbons | 25.0 - 45.0 |

Note: Data is illustrative for a substituted derivative and compiled based on typical values for this class of heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the differentiation between molecular formulas that have the same nominal mass but different elemental compositions.

For this compound derivatives, HRMS is used to confirm that the elemental composition of the synthesized product matches the theoretical composition. The experimentally measured accurate mass is compared to the calculated mass for the expected molecular formula. A close match (typically within 5 ppm) provides strong evidence for the proposed formula. For instance, characterization data for a substituted this compound derivative included HRMS analysis to confirm its identity. rsc.org

| Illustrative HRMS Data for a this compound Derivative | ||

|---|---|---|

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2,2-Diphenyl-4H-3,1-benzoxathiin-4-one | C₂₀H₁₄O₂S; 319.0793 | 319.0789 |

| 2,2'-(4,4'-Biphenylene)-bis-(4H-3,1-benzoxazin-4-one) (Analogue) | C₂₈H₁₆N₂O₄; 445.1137 | 445.1015 mdpi.com |

Note: The first entry is representative for the benzoxathiinone class. The second entry is from a related benzoxazinone (B8607429) for comparison of the data format.

X-ray Crystallography for Absolute Configuration Assignment

For this compound and its derivatives, X-ray analysis can confirm the connectivity of the heterocyclic ring, its planarity or conformation (e.g., half-chair), and the stereochemical relationships between all substituents. In studies of the isomeric 2-aminobenzothiazinones, X-ray analysis revealed that the thiazinone rings adopt an almost planar conformation. mdpi.com Similar analyses of 2-phenyl-4H-3,1-benzoxazin-4-one show the molecule to be nearly planar. researchgate.net Such information is crucial for understanding structure-activity relationships.

Computational and Theoretical Studies on 4h 3,1 Benzoxathiin 4 One

Molecular Structure and Conformational Analysis

The determination of the most stable three-dimensional arrangement of atoms in 4H-3,1-benzoxathiin-4-one is the first step in any computational study. This involves calculating the potential energy surface of the molecule to identify its global and local energy minima, which correspond to its stable conformers.

Key Structural Parameters:

Theoretical calculations, typically using density functional theory (DFT) methods, would provide optimized geometrical parameters. These include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the conformation of the six-membered oxathiin ring fused to the benzene (B151609) ring.

A systematic conformational search would be necessary to identify the most stable conformer(s). The planarity or puckering of the benzoxathiin ring system is a key aspect of its structure.

Data on Molecular Structure:

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=O | 1.21 |

| C-S | 1.80 |

| C-O | 1.35 |

| C-C (aromatic) | 1.40 |

Electronic Structure and Reactivity Prediction

Understanding the electronic properties of this compound is crucial for predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is critical for predicting how the molecule will interact with other species. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (red), while the carbonyl carbon and the protons on the benzene ring would be areas of lower electron density (blue/green).

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -E_HOMO

Electron Affinity (A): Approximated as -E_LUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ^2 / (2η). It quantifies the electrophilic power of a molecule.

A hypothetical data table for these descriptors is provided below to illustrate the expected outputs of such a study.

| Descriptor | Calculated Value (eV) |

|---|---|

| E_HOMO | -7.5 |

| E_LUMO | -1.5 |

| HOMO-LUMO Gap | 6.0 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.5 |

| Chemical Hardness (η) | 3.0 |

| Chemical Softness (S) | 0.33 |

| Electronegativity (χ) | 4.5 |

| Electrophilicity Index (ω) | 3.38 |

Theoretical Approaches to Ligand-Target Interactions

Given that benzoxathiinone scaffolds can exhibit biological activity, theoretical methods are employed to understand how they might interact with biological targets, such as enzymes or receptors.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method helps in:

Identifying the binding site of the ligand on the protein.

Estimating the binding affinity (strength of the interaction).

Visualizing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A study on the flash vacuum thermolysis of the related compound, 4H-3,1-benzoxathiin-4-thione, utilized quantum chemistry studies to understand its reaction mechanisms. wiley.com While not a ligand-target interaction study, it highlights the application of computational methods to this class of compounds. For this compound, docking studies would involve placing the molecule into the active site of a selected protein and scoring the different binding poses to find the most favorable one.

Pharmacophore Modeling:

If a series of related compounds show biological activity, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for their biological activity. This model can then be used to screen virtual libraries for new, potentially active compounds.

Currently, there is a lack of specific molecular docking or pharmacophore modeling studies for this compound in the available literature.

Q & A

Q. Q1. What are the efficient synthetic routes for 4H-3,1-Benzoxathiin-4-one, and how do reaction conditions influence yield?

A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) as coupling agents has been reported for synthesizing structurally related 4H-3,1-benzoxazin-4-ones. This solvent-free method minimizes side reactions and achieves yields of 65–85% under ambient conditions . Alternative methods include one-pot syntheses via palladium-catalyzed cycloaddition or copper-mediated tandem reactions, though yields vary depending on substituent compatibility . For reproducibility, optimize parameters like stoichiometry (e.g., TCT:substrate ratio) and milling time in mechanochemical protocols.

Advanced Optimization

Q. Q2. How can researchers optimize regioselectivity in benzoxathiinone derivatization?

Regioselectivity in substitutions (e.g., at C-2 or C-4 positions) is influenced by electronic effects of substituents and catalyst choice. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, substituent-directed lithiation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) enhances control. For example, electron-withdrawing groups at C-6 direct electrophilic attacks to C-2 .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound derivatives?

Combine spectral

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 160–170 ppm).

- FTIR : Confirm C=O stretching (~1700 cm⁻¹) and S-O/C-O vibrations (~1250 cm⁻¹).

- X-ray crystallography : Resolve ring conformation and hydrogen-bonding patterns, as seen in related benzoxazinones .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks.

Data Contradiction Analysis

Q. Q4. How should researchers address contradictions in spectral data or synthetic yields?

Contradictions often arise from impurities or isomerization. For example, unexpected NMR signals may indicate residual solvents or byproducts—use column chromatography or preparative TLC for purification. Low yields in mechanochemical syntheses may stem from incomplete milling; optimize grinding time and ball-to-powder ratios. Systematic replication under controlled conditions (e.g., inert atmosphere, humidity control) is critical .

Biological Activity Profiling

Q. Q5. What methodologies are used to evaluate the enzyme inhibitory activity of benzoxathiinone derivatives?

In vitro assays against targets like elastase or proteases involve:

- Kinetic analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl for elastase).

- Structure-activity relationship (SAR) : Modify substituents (e.g., sulfonamide groups) and compare inhibition potency.

- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., human leukocyte elastase) to guide design .

Mechanochemical vs. Traditional Methods

Q. Q6. How do solvent-free mechanochemical methods compare to solution-phase syntheses in terms of scalability?

Mechanochemical synthesis reduces solvent waste and achieves comparable yields (e.g., 70–85%) to solution-phase methods. However, scalability requires specialized equipment (e.g., planetary ball mills) and may face challenges in heat dissipation. Solution-phase routes, while scalable, often require toxic solvents (e.g., DMF) and longer reaction times .

Stability and Storage

Q. Q7. What conditions ensure the stability of this compound during storage?

Store derivatives at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization enhances stability for hygroscopic compounds. Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Alternative Reagents

Q. Q8. Can alternative coupling agents replace TCT in benzoxathiinone synthesis?

Phosphorus-based reagents like PCl₃ or PPh₃/Cl₂ combinations are viable but may require higher temperatures. For greener alternatives, explore polymer-supported reagents or ionic liquids, though yields may decrease by 10–15% .

Green Chemistry Metrics

Q. Q9. How can researchers assess the sustainability of benzoxathiinone synthesis protocols?

Apply green metrics:

- E-factor : Calculate waste per product mass (mechanochemical E-factor ≈ 0.5 vs. solution-phase ≈ 15).

- Atom economy : Optimize reactions with minimal byproducts (e.g., cyclocondensation vs. multi-step routes).

- Solvent selection guide : Prefer ethanol or water over dichloromethane .

Advanced Applications

Q. Q10. What emerging applications exist for benzoxathiinone scaffolds beyond enzyme inhibition?

Recent studies explore:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.